Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride
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Overview
Description
“Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride” is a complex organic compound. It is likely to be a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Molecular Structure Analysis
The molecular structure of such compounds is often complex, with multiple rings and functional groups. The molecules are often connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For instance, some similar compounds are advised to be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride and related compounds have been extensively utilized in the synthesis of various heterocyclic systems. These include the preparation of 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, 4H-pyrimido[1,2-b]pyridazin-4-ones, and other complex heterocyclic compounds. Such syntheses often involve catalytical transfer hydrogenation or reaction with hydrogen bromide in acetic acid (Toplak et al., 1999).
Synthesis of Intermediates for Herbicides
This compound has been used in the synthesis of intermediates for herbicides like Bispyribac-sodium. The process involves synthesizing methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate, an essential intermediate in the formulation of this herbicide (Li Yuan-xiang, 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation, and JAK1 , a member of the Janus kinase family involved in cytokine signaling.
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to the active site, preventing the target from performing its normal function .
Biochemical Pathways
Inhibition of cdk2 and jak1 can affect cell cycle progression and cytokine signaling pathways, respectively .
Result of Action
Inhibition of cdk2 and jak1 can lead to altered cell cycle progression and cytokine signaling, potentially leading to cell death in certain contexts .
Properties
IUPAC Name |
methyl 3-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3.ClH/c1-11-20-16-14-8-3-4-9-15(14)25-17(16)18(21-11)22-13-7-5-6-12(10-13)19(23)24-2;/h3-10H,1-2H3,(H,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLMKLZEQNSKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=CC=CC(=C3)C(=O)OC)OC4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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